molecular formula C19H19NO6 B3477246 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate

2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate

Cat. No. B3477246
M. Wt: 357.4 g/mol
InChI Key: QQKDJTIDJZHVJW-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate, also known as MVEPA, is a synthetic compound that has been used in scientific research due to its potential therapeutic properties. MVEPA belongs to the class of organic compounds known as nitrovinylbenzenes and has been studied for its potential as an anti-cancer and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects:
2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate has been shown to inhibit the growth of certain bacteria and fungi. 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. However, one of the limitations of using 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of potential future directions for research involving 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate. One area of research could focus on the development of more efficient synthesis methods for 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate. Another area of research could focus on the identification of the specific enzymes targeted by 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate and the development of more targeted therapies based on this information. Additionally, further studies could be conducted to investigate the potential use of 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases.

Scientific Research Applications

2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis (cell death) in cancer cells. In addition, 2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-(2-ethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-3-15-6-4-5-7-16(15)25-13-19(21)26-17-9-8-14(10-11-20(22)23)12-18(17)24-2/h4-12H,3,13H2,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKDJTIDJZHVJW-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1OCC(=O)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate
Reactant of Route 3
Reactant of Route 3
2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate
Reactant of Route 4
Reactant of Route 4
2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate
Reactant of Route 5
Reactant of Route 5
2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate
Reactant of Route 6
Reactant of Route 6
2-methoxy-4-(2-nitrovinyl)phenyl (2-ethylphenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.